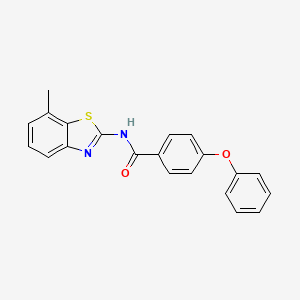
N-(7-メチル-1,3-ベンゾチアゾール-2-イル)-4-フェノキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by similar compounds can affect the production of thromboxane, prostaglandins, and prostacyclin . These molecules play crucial roles in inflammation, pain perception, and regulation of blood flow.
Result of Action
The inhibition of cox enzymes by similar compounds can lead to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects .
生物活性
N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and recent research findings.
Chemical Structure and Properties
N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide features a benzothiazole moiety linked to a phenoxybenzamide group. Its chemical structure can be represented as follows:
This compound is characterized by its unique combination of functional groups, which contribute to its diverse biological activities.
The biological activity of N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against certain bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential: Preliminary research suggests that N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide may inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.
Research Findings
Recent studies have explored the biological activity of N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide across various contexts:
Case Study 1: Anticancer Activity
A study focused on the compound's effects on breast cancer cell lines (e.g., MDA-MB-231 and MCF7) demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the inhibition of tyrosine kinase receptors, which are crucial for cancer cell survival and growth.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide against both Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, suggesting potential as a therapeutic agent in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, it is beneficial to compare it with other benzothiazole derivatives. The following table summarizes key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | Benzothiazole + Phenoxybenzamide | Anticancer, Antimicrobial |
| N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | Similar core but different substitution | Primarily Antimicrobial |
| N-(7-methoxy-1,3-benzothiazol-2-yl)hydrazine | Contains hydrazine moiety | Distinct anticancer properties |
Future Directions
Research on N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is ongoing, with future studies aimed at:
- Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by this compound.
- In Vivo Studies: Conducting animal model experiments to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery in clinical settings.
特性
IUPAC Name |
N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-6-5-9-18-19(14)26-21(22-18)23-20(24)15-10-12-17(13-11-15)25-16-7-3-2-4-8-16/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNGYTUBSWRKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














